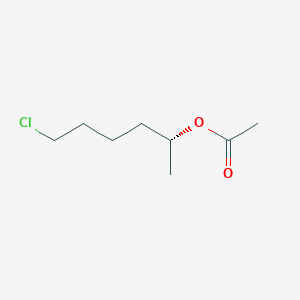

(R)-5-Acetoxy-1-chlorohexane

Beschreibung

Eigenschaften

IUPAC Name |

[(2R)-6-chlorohexan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAJQWQPQNZYTE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452080 | |

| Record name | (R)-5-Acetoxy-1-chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154885-34-4 | |

| Record name | 2-Hexanol, 6-chloro-, acetate, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154885-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-5-Acetoxy-1-chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(R)-Acetoxy-1-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Bedrock of Modern Synthesis: Chiral Building Blocks

The synthesis of complex organic molecules, particularly those with pharmaceutical or biological activity, is profoundly dependent on the concept of chirality. Chirality, or 'handedness', is a property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. These mirror-image forms, known as enantiomers, can exhibit vastly different biological effects. hilarispublisher.com Consequently, the ability to selectively synthesize one enantiomer over the other is a cornerstone of modern drug discovery and development. hilarispublisher.com

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials or key intermediates in the synthesis of these target molecules. They provide a pre-defined stereochemical center, which can be elaborated upon to construct the desired complex architecture with high stereocontrol. The use of these synthons, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids and sugars, can significantly enhance the efficiency of a total synthesis. wikipedia.org

R 5 Acetoxy 1 Chlorohexane: a Stereodefined Intermediate

(R)-5-Acetoxy-1-chlorohexane stands out as a valuable stereodefined intermediate due to its bifunctional nature. The molecule possesses a chiral center at the fifth carbon, bearing an acetoxy group, and a chloro group at the terminus of the hexane (B92381) chain. This specific arrangement allows for selective chemical transformations at two distinct sites.

The chloro group, a primary alkyl halide, is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. The acetoxy group, an ester, can be hydrolyzed to reveal a secondary alcohol, which can then be further functionalized or utilized in subsequent synthetic steps. The "R" designation in its name specifies the absolute configuration at the chiral center, ensuring that reactions proceeding from this intermediate will yield products with a predictable three-dimensional structure. The synthesis of such stereodefined intermediates is crucial for building complex molecular frameworks with precision. oup.comrsc.orgacs.org

The utility of this compound is exemplified by its use in the synthesis of various complex molecules. For instance, it has been employed as a starting material in the preparation of intermediates for potential therapeutic agents. google.comgoogleapis.com Its structure allows for the stepwise or simultaneous manipulation of its functional groups to construct larger, more intricate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 154885-34-4 |

| Molecular Formula | C8H15ClO2 |

| Molecular Weight | 178.66 g/mol |

| Boiling Point | 219.9°C at 760 mmHg |

| Density | 1.016 g/cm³ |

| Refractive Index | n20/D 1.4365 (lit.) |

| Flash Point | 91.4°C |

| Vapour Pressure | 0.116mmHg at 25°C |

This data is compiled from various chemical suppliers and databases. guidechem.comchemicalbook.comchemicalbook.com

Expanding the Synthetic Toolkit: Research on Chiral Alkyl Halides and Acetates

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer, moving beyond classical methods like resolution of racemic mixtures which have a maximum theoretical yield of 50%. york.ac.uk Modern strategies involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the natural chiral pool to guide the formation of a desired enantiomer or diastereomer. wikipedia.orgchiralpedia.com

Chiral Pool Derivatization Methods for Accessing (R)-5-Acetoxy-1-chlorohexane

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. york.ac.ukwikipedia.org The inherent chirality of the starting material is carried through a sequence of reactions to produce the final target molecule.

A plausible chiral pool synthesis for this compound could begin with a suitable C6 chiral building block. For example, a derivative of (R)-citronellal or (R)-pulegone could be chemically modified. A documented patent describes a convergent stereospecific synthesis of the target molecule, a strategy often reliant on chiral precursors. google.com

A hypothetical route could start from (R)-(-)-propylene oxide, a common C3 chiral building block.

Ring-opening of (R)-(-)-propylene oxide with a suitable three-carbon organometallic nucleophile (e.g., an allyl Grignard or organocuprate reagent) would establish the C6 backbone and the (R)-stereocenter at C5.

The resulting olefin would then undergo hydroboration-oxidation to yield (R)-hexane-1,5-diol.

Selective protection of the primary alcohol, followed by chlorination of the secondary alcohol (with inversion of configuration if necessary, or protection-chlorination-deprotection sequence) and subsequent acetylation would be required.

Alternatively, a more direct approach documented for the synthesis of the related compound (5R)-1-acetoxy-5-butyroxyhexane starts from a chiral precursor derived from cyclopentene, which is converted to (R)-hexane-1,5-diol before undergoing selective enzymatic acylation. researchgate.net This highlights the effective use of chiral synthons derived from simple starting materials.

Diastereoselective Synthetic Routes to Stereoisomers of 5-Acetoxy-1-chlorohexane (B8716390)

When a molecule contains more than one stereocenter, the relative configuration between them defines the diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers. windows.net For a molecule like 5-acetoxy-1-chlorohexane, which has only one stereocenter, this section is best interpreted as the synthesis of its enantiomers via a diastereoselective process, typically involving a chiral auxiliary.

A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration relative to the auxiliary's own. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

A potential diastereoselective route to this compound could proceed as follows:

Start with 5-oxohexanoic acid. Attach a chiral auxiliary, such as an Evans oxazolidinone, to the carboxylic acid group.

Perform a diastereoselective reduction of the ketone at C5. The steric and electronic properties of the chiral auxiliary would favor the approach of the reducing agent (e.g., sodium borohydride) from one face of the carbonyl, leading to the formation of one diastereomer of the alcohol in excess.

The alcohol could then be protected, the carboxylic acid reduced to a primary alcohol, and the protecting group removed.

Finally, selective chlorination of the primary alcohol and acetylation of the secondary alcohol, followed by removal of the chiral auxiliary, would furnish the target molecule. The choice of auxiliary and reaction conditions would determine which enantiomer is ultimately produced.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under mild conditions. acs.org Chemoenzymatic synthesis combines the power of enzymes with traditional chemical reactions, often providing the most efficient route to a target molecule. researchgate.net For the synthesis of this compound, biocatalysis, particularly kinetic resolution using lipases, is a well-established and powerful strategy.

Kinetic resolution involves the use of a chiral catalyst (in this case, an enzyme) to react with one enantiomer of a racemic mixture faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one. Lipases are commonly used for the resolution of alcohols and esters.

The most direct route to this compound using this method involves the lipase-catalyzed kinetic resolution of racemic 1-chlorohexane-5-ol . In a typical procedure, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in an organic solvent in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, for example, the (S)-enantiomer, to give (S)-5-acetoxy-1-chlorohexane. This leaves the unreacted (R)-1-chlorohexane-5-ol in high enantiomeric excess. The two can then be separated, and the (R)-alcohol can be acetylated in a separate chemical step to yield the final product, this compound.

Alternatively, one could perform the enzymatic hydrolysis of racemic 5-acetoxy-1-chlorohexane. The lipase would selectively hydrolyze one enantiomer (e.g., the S-form) to the corresponding alcohol, leaving the desired this compound behind in high enantiomeric purity.

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor/Solvent | Conversion (%) | Product (ee%) | Unreacted Alcohol (ee%) | Reference |

|---|---|---|---|---|---|---|

| Immobilized Candida antarctica Lipase (CALB, Novozym 435) | (±)-anti-6-azido-1,3-dioxepan-5-ol | Vinyl Acetate (B1210297) / Toluene | 57 | Acetate (87%) | Alcohol (>99%) | core.ac.uk |

| Lipase Amano PS-C II | (±)-anti-6-iodo-1,3-dioxepan-5-ol | Vinyl Acetate / Toluene | 51 | Acetate (96%) | Alcohol (>99%) | core.ac.uk |

| Lipase B from Candida antarctica | (±)-5-methylhex-1-en-3-ol | Vinyl Acetate / Hexane (B92381) | ~50 | (S)-Acetate (>99%) | (R)-Alcohol (91%) | researchgate.net |

Another powerful biocatalytic tool is the use of halohydrin dehalogenases . These enzymes can catalyze the enantioselective ring-opening of epoxides with various nucleophiles. core.ac.ukresearchgate.net A chemoenzymatic route could therefore start with a racemic epoxide, such as 2-(4-chlorobutyl)oxirane. A halohydrin dehalogenase could perform a kinetic resolution by selectively opening one enantiomer, leaving the other enantiomerically pure for further chemical elaboration into the target molecule.

Enzyme-Mediated Kinetic Resolution for Enantiomeric Purity of Analogues

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. In the context of this compound, the key chiral precursor is (R)-6-chloro-2-hexanol. The kinetic resolution of its racemic form, (rac)-6-chloro-2-hexanol, can be efficiently achieved using lipases, which are a class of hydrolase enzymes.

The process typically involves the enantioselective acylation of the alcohol. In a racemic mixture of (R)- and (S)-6-chloro-2-hexanol, a lipase will preferentially catalyze the acylation of one enantiomer, usually the (S)-form, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. Lipases such as Candida antarctica lipase B (CALB) and those from Pseudomonas species are widely recognized for their high selectivity and broad substrate tolerance, making them ideal candidates for resolving haloalcohols. utupub.fiacs.org

The choice of acyl donor is critical for the efficiency and selectivity of the resolution. Irreversible acyl donors, such as vinyl acetate or isopropenyl acetate, are often used to drive the reaction forward and achieve high conversions and enantiomeric excess (ee). researchgate.net The unreacted (R)-alcohol can then be easily separated from the acylated (S)-enantiomer. This method represents a classic deracemization approach, though its maximum theoretical yield for the desired enantiomer is 50%. researchgate.net

Table 1: Representative Lipase-Catalyzed Kinetic Resolutions of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Product (Unreacted Alcohol) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | (rac)-2-Octanol | Decanoic Acid | (S)-2-Octanol | >98% | researchgate.net |

| Pseudomonas fluorescens Lipase | (rac)-2-Chloro-1-phenylethanol | Vinyl Acetate | (R)-2-Chloro-1-phenylethanol | >99% | acs.org |

| Burkholderia cepacia Lipase | (rac)-1-Phenylethanol | Vinyl Acetate | (R)-1-Phenylethanol | >99% | utupub.fi |

| Candida antarctica Lipase B (CALB) | (rac)-Halohydrins | Succinic Anhydride | (R)-Halohydrin | High | unipd.it |

Stereoselective Bioreductions and Biooxidations in Precursor Synthesis

A more direct and atom-economical approach to obtaining the chiral precursor (R)-6-chloro-2-hexanol is through the asymmetric bioreduction of the corresponding prochiral ketone, 6-chloro-2-hexanone (B157210). This transformation is catalyzed by oxidoreductases, specifically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which transfer a hydride from a cofactor (typically NADPH or NADH) to the carbonyl group with high stereoselectivity. frontiersin.orgthieme-connect.de

A variety of microorganisms and their isolated enzymes have been shown to be effective for the asymmetric reduction of ketones. ADHs from Lactobacillus species, for example, can produce (R)-6-chloro-2-hexanol with high stereoselectivity under mild reaction conditions. Other successful biocatalysts include enzymes from Leifsonia sp., Candida parapsilosis, and Pichia glucozyma, which have demonstrated high enantioselectivity in the reduction of various ketones to their corresponding (R) or (S) alcohols. nih.govnih.govnih.gov Commercially available KRED kits, which contain a panel of different reductases, have simplified the screening process to identify the optimal enzyme for a specific substrate. thieme-connect.de

This method is highly advantageous as it can theoretically achieve a 100% yield of the desired enantiomerically pure alcohol, avoiding the 50% yield limit of kinetic resolution. uni-duesseldorf.de

Table 2: Examples of Asymmetric Bioreduction of Ketones to Chiral Alcohols

| Biocatalyst (Source) | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| ADH (Lactobacillus spp.) | 6-Chloro-2-hexanone | (R)-6-Chloro-2-hexanol | High (>90%) | |

| ADH (Leifsonia sp. S749) | Acetophenone | (R)-1-Phenylethanol | 99% | nih.gov |

| ADH (Candida parapsilosis) | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | >99% | nih.gov |

| KRED1-Pglu (Pichia glucozyma) | Benzil | (S)-Benzoin | High | nih.gov |

| ADH (Ralstonia sp.) | Bulky-bulky ketones | Optically enriched alcohols | High | researchgate.net |

Multi-Step Preparative Routes from Achiral Precursors

The synthesis of this compound can be accomplished through multi-step chemical sequences starting from simple, inexpensive achiral materials. A documented route utilizes cyclohexanol (B46403) as the starting point to generate the key precursor, 6-chloro-2-hexanone.

The synthesis begins with the dehydration of cyclohexanol over a silica (B1680970) catalyst to produce cyclohexene (B86901). This is followed by a thermal rearrangement of cyclohexene at high temperatures, yielding 1-methylcyclopentene (B36725). Subsequent hydration of 1-methylcyclopentene using an ion-exchange resin affords 1-methylcyclopentanol (B105226). This tertiary alcohol is then treated with sodium hypochlorite (B82951) and acetic acid to form 1-methylcyclopentyl hypochlorite, which undergoes thermal decomposition to furnish the desired achiral ketone, 6-chloro-2-hexanone, with high purity.

Control of Stereochemistry in Sequential Transformations

In the multi-step route originating from cyclohexanol, the synthesis of the carbon skeleton and the placement of the chloro and keto functional groups result in the prochiral intermediate 6-chloro-2-hexanone. The crucial step that defines the stereochemistry of the final product is the asymmetric reduction of this ketone.

Control of stereochemistry is therefore exerted at this specific stage. This can be achieved through two primary methods:

Biocatalytic Reduction: As detailed in section 2.2.2, using a stereoselective alcohol dehydrogenase (ADH) or ketoreductase (KRED) that follows an anti-Prelog or Prelog-selective pathway ensures the formation of the desired (R)- or (S)-alcohol, respectively. frontiersin.org ADHs from Lactobacillus species, for instance, can provide the target (R)-6-chloro-2-hexanol with high enantiomeric excess.

Chemo-catalytic Asymmetric Hydrogenation: Alternatively, asymmetric chemical catalysts can be employed. A common and highly effective method is the use of ruthenium complexes with chiral phosphine (B1218219) ligands, such as (R)-BINAP ((R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The (R)-BINAP-ruthenium catalyst can hydrogenate 6-chloro-2-hexanone to yield (R)-6-chloro-2-hexanol with an enantiomeric excess often exceeding 90%.

In both strategies, the stereocenter is created in the final transformation of the ketone, and subsequent reactions are designed to preserve this newly established chirality.

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk The synthesis of this compound from an achiral precursor like cyclohexanol involves a series of well-defined FGIs.

The sequence can be summarized as follows:

Alcohol to Alkene: Dehydration of cyclohexanol (a secondary alcohol) to form cyclohexene.

Alkene to Isomeric Alkene: Thermal rearrangement of cyclohexene to 1-methylcyclopentene.

Alkene to Alcohol: Hydration of 1-methylcyclopentene to form 1-methylcyclopentanol (a tertiary alcohol).

Alcohol to Ketone (via rearrangement): Oxidative rearrangement of 1-methylcyclopentanol using NaOCl/CH₃COOH to yield 6-chloro-2-hexanone.

Ketone to Chiral Alcohol: The key stereoselective reduction of the ketone functionality in 6-chloro-2-hexanone to a secondary alcohol, yielding (R)-6-chloro-2-hexanol. This is the stereochemistry-determining step.

Alcohol to Acetoxy Ester: The final FGI is the esterification (specifically, acetylation) of the hydroxyl group of (R)-6-chloro-2-hexanol. This is a standard transformation that can be readily achieved by reacting the alcohol with reagents such as acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine, to yield the final product, this compound. This reaction does not affect the stereocenter, thus preserving the enantiomeric purity of the molecule.

This strategic sequence of functional group interconversions, coupled with a key asymmetric transformation, provides an efficient and controlled pathway to the target chiral compound.

Nucleophilic Substitution Processes at the Chloro Center

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile replaces a leaving group on a substrate. wikipedia.org In this compound, the primary chloride is the leaving group, and the carbon to which it is attached is the electrophilic center. These reactions are crucial for introducing new functional groups and forming carbon-heteroatom bonds. nih.govnumberanalytics.com

Detailed Mechanistic Investigations of SN1 and SN2 Pathways

The substitution of the chloro group in this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). wikipedia.orgpressbooks.pub

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This concerted mechanism involves a transition state where the carbon atom is pentacoordinate. dalalinstitute.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). wikipedia.orgpressbooks.pub For this compound, being a primary alkyl halide, the SN2 pathway is generally favored, especially with strong nucleophiles. libretexts.orgsavemyexams.com The accessibility of the primary carbon to nucleophilic attack is high due to minimal steric hindrance. libretexts.org

The SN1 mechanism , in contrast, is a two-step process. savemyexams.commasterorganicchemistry.com The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. savemyexams.commasterorganicchemistry.com The second step is the rapid attack of the nucleophile on the carbocation. ucsd.edu The rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[substrate]). pressbooks.pubbyjus.com While primary alkyl halides like this compound are generally poor substrates for SN1 reactions due to the instability of primary carbocations, this pathway can become competitive under specific conditions, such as in the presence of a polar protic solvent which can stabilize the carbocation intermediate. pressbooks.publibretexts.org

| Mechanism | Rate Law | Stereochemistry at Reaction Center | Substrate Preference | Nucleophile | Solvent Preference |

| SN1 | Rate = k[Substrate] | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Tertiary > Secondary > Primary masterorganicchemistry.com | Weak youtube.com | Polar Protic pressbooks.pub |

| SN2 | Rate = k[Substrate][Nucleophile] | Inversion libretexts.org | Primary > Secondary > Tertiary pressbooks.pub | Strong youtube.com | Polar Aprotic pressbooks.pub |

Factors Influencing Stereoinversion versus Racemization in Substitution

The stereochemical outcome of a nucleophilic substitution reaction at a chiral center is a key indicator of the operative mechanism. However, in this compound, the substitution occurs at a primary, achiral carbon. The stereocenter is at the C-5 position and is not directly involved in the substitution reaction at C-1. Therefore, nucleophilic substitution at the chloro center of this compound will proceed with retention of configuration at the C-5 stereocenter, regardless of whether the mechanism is SN1 or SN2. The terms stereoinversion and racemization apply to reactions occurring directly at a stereocenter. masterorganicchemistry.com

If a substitution reaction were to occur at the C-5 stereocenter (which is less likely as the acetoxy group is a poorer leaving group than chloride), the stereochemical outcome would be mechanism-dependent. An SN2 reaction at C-5 would lead to inversion of the (R) configuration to (S). An SN1 reaction at C-5 would lead to a racemic mixture of (R) and (S) products due to the formation of a planar carbocation intermediate that can be attacked from either face. masterorganicchemistry.com

Synthetic Utility in Carbon-Heteroatom Bond Formation

The primary chloride of this compound is a reactive handle for the formation of various carbon-heteroatom bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.comnih.gov Through SN2 reactions, a variety of nucleophiles can be introduced.

C-O Bond Formation: Reaction with alkoxides (RO⁻) or carboxylates (RCOO⁻) yields ethers and esters, respectively.

C-N Bond Formation: Amines (RNH₂), azides (N₃⁻), and other nitrogen-based nucleophiles can be used to synthesize substituted amines and other nitrogen-containing compounds. numberanalytics.com

C-S Bond Formation: Thiolates (RS⁻) readily displace the chloride to form thioethers. organic-chemistry.org

C-I Bond Formation: The Finkelstein reaction, involving the exchange of chloride for iodide using sodium iodide in acetone, is a classic example of an SN2 reaction. encyclopedia.pub

These transformations highlight the synthetic importance of this compound as a building block for introducing functionality while retaining the stereochemical integrity of the C-5 position.

Regio- and Stereoselective Elimination Reactions

Elimination reactions compete with nucleophilic substitution, particularly in the presence of a base. libretexts.org For this compound, elimination would involve the removal of the chloride from C-1 and a proton from C-2, leading to the formation of an alkene.

The two main elimination mechanisms are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

E2 Reaction: This is a concerted, one-step process favored by strong, sterically hindered bases. iitk.ac.in The rate is dependent on both the substrate and the base. E2 reactions are regioselective and typically follow Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. masterorganicchemistry.com However, with a bulky base, the less substituted Hofmann product may be favored. For this compound, an E2 reaction would lead to 5-acetoxyhex-1-ene.

E1 Reaction: This is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. iitk.ac.in It is favored by weak bases and polar protic solvents. iitk.ac.in E1 reactions are also regioselective and generally follow Zaitsev's rule. chemistrysteps.comyoutube.com Since this compound is a primary halide, E1 reactions are generally not favored due to the high energy of the primary carbocation that would need to form. iitk.ac.in

Given that this compound is a primary alkyl halide, E2 is the more likely elimination pathway when a strong base is used. libretexts.org The stereoselectivity (preference for E or Z isomers) is not a factor here as the product is a terminal alkene. The regioselectivity is also straightforward as there is only one possible β-hydrogen to be removed.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cn These reactions often offer high selectivity and functional group tolerance. eie.gr

Nickel-Catalyzed Cross-Couplings of the Alkyl Chloride Moiety

Nickel catalysis provides a cost-effective alternative to palladium for many cross-coupling reactions. organic-chemistry.org The alkyl chloride moiety in this compound can participate in various nickel-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the alkyl chloride to a low-valent nickel complex. princeton.edu

A prominent example is the Kumada coupling , which involves the reaction of a Grignard reagent (R'MgX) with an organic halide in the presence of a nickel catalyst. princeton.edu For this compound, this would allow for the formation of a new carbon-carbon bond at the C-1 position.

Example of a Nickel-Catalyzed Kumada Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylmagnesium bromide | NiCl₂(dppp) | (R)-5-Acetoxy-1-phenylhexane |

The mechanism of such reactions can be complex and may involve different nickel oxidation states, such as Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles. princeton.edu The choice of ligand on the nickel catalyst is crucial for achieving high efficiency and selectivity. rsc.org The ester functionality in this compound is generally stable under these conditions, making this a viable method for chain extension and the introduction of aryl or other organic fragments.

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.org These reactions, such as the Suzuki, Negishi, and Stille couplings, typically involve the reaction of an organohalide with an organometallic nucleophile. nih.gov

Although specific examples detailing the use of this compound in palladium-catalyzed cross-coupling are not widely documented, its primary alkyl chloride functionality makes it a suitable electrophilic partner. The general catalytic cycle provides a framework for understanding its potential reactivity. nobelprize.orguwindsor.ca

The canonical Pd(0)/Pd(II) catalytic cycle is the accepted mechanism for most cross-coupling reactions. nobelprize.org

Oxidative Addition : The cycle begins with the oxidative addition of the alkyl chloride to a low-valent Pd(0) complex. For alkyl halides, this step is often the rate-limiting part of the cycle and is generally more challenging for alkyl chlorides than for bromides or iodides due to the strength of the C-Cl bond. kaust.edu.saresearchgate.net The mechanism can proceed through an SN2-like pathway or a three-centered concerted addition. chemrxiv.org This step forms a Pd(II)-alkyl intermediate, [(R)-5-acetoxyhexyl]Pd(II)Cl(L)n.

Transmetalation : The organometallic nucleophile (e.g., R'-BY2 for Suzuki, R'-ZnX for Negishi) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex, [(R)-5-acetoxyhexyl]Pd(II)R'(L)n. nobelprize.org

Reductive Elimination : This final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center. This regenerates the active Pd(0) catalyst and releases the final product, (R)-1-R'-5-acetoxyhexane. nih.gov

A significant challenge with alkyl electrophiles bearing β-hydrogens, such as this compound, is the potential for competing β-hydride elimination from the Pd(II)-alkyl intermediate, which can lead to undesired olefin byproducts. researchgate.net

Table 1: Key Steps in the General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Intermediate Species Example |

|---|---|---|

| Oxidative Addition | The alkyl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | R-X + Pd(0)L_n → R-Pd(II)(X)L_n |

| Transmetalation | An organometallic nucleophile transfers its organic group to the Pd(II) center. | R-Pd(II)(X)L_n + R'-M → R-Pd(II)(R')L_n + M-X |

| Reductive Elimination | The two organic groups couple and are eliminated, regenerating the Pd(0) catalyst. | R-Pd(II)(R')L_n → R-R' + Pd(0)L_n |

In asymmetric catalysis, ligands play a crucial role in controlling the stereochemical outcome of a reaction. sioc-journal.cn However, in the case of this compound, the stereocenter at C5 is remote from the reacting C1-Cl bond. Therefore, standard chiral phosphine ligands on the palladium catalyst are not expected to influence or alter the existing stereochemistry at C5.

The primary role of ligands in this context would be to modulate the reactivity and stability of the palladium catalyst. cuny.edu

Electron-rich, bulky phosphine ligands (e.g., tri-tert-butylphosphine, Buchwald-type biaryl phosphines) are known to facilitate the challenging oxidative addition of alkyl chlorides by promoting the formation of highly reactive, coordinatively unsaturated Pd(0) species. kaust.edu.sa

These ligands also help to accelerate the rate of reductive elimination relative to the competing β-hydride elimination, thereby improving the yield of the desired cross-coupled product. researchgate.net

Stereocontrol by ligands becomes paramount in reactions where the C-X bond is at the stereocenter itself (i.e., a secondary alkyl halide). In such cases, the choice of ligand can determine whether the reaction proceeds with retention or inversion of configuration, or if it is stereoconvergent from a racemic starting material. researchgate.netnih.gov For this compound, the main stereochemical consideration is simply the retention of the pre-existing (R)-configuration at C5.

Other Transition Metal Systems for Carbon-Carbon Bond Formation

While palladium is highly versatile, other more earth-abundant and cost-effective metals like nickel and iron are increasingly used for cross-coupling reactions. mdpi.comprinceton.edu

Nickel Catalysis : Nickel catalysts are particularly effective for coupling reactions involving less reactive electrophiles like alkyl chlorides. organic-chemistry.org The mechanisms can be complex, often involving different oxidation states such as Ni(0)/Ni(II) or radical pathways involving Ni(I)/Ni(III) cycles. princeton.edunih.gov Nickel catalysts can promote the coupling of primary alkyl chlorides with a wide range of organometallic nucleophiles, including Grignard reagents (Kumada coupling) and organozinc reagents (Negishi coupling). uni-regensburg.de

Iron Catalysis : Iron-catalyzed cross-coupling has emerged as a greener alternative, though mechanisms are often complex and debated. nih.gov These reactions are highly effective for coupling alkyl halides with Grignard reagents. organic-chemistry.org The active catalytic species is thought to be a low-valent iron complex, potentially an organoferrate, which is formed in situ. nih.gov Iron catalysis often provides high yields and can be more tolerant of certain functional groups than palladium or nickel systems. mdpi.comnih.gov

For this compound, both nickel and iron catalysis represent viable, though underexplored, pathways for C-C bond formation at the C1 position.

Transformations Involving the Acetoxy Functionality

The acetoxy group in this compound is an ester that can be readily transformed, most commonly via hydrolysis to the corresponding secondary alcohol. This reaction is a standard procedure in organic synthesis.

The hydrolysis (or saponification) of the acetate would yield (R)-6-chlorohexan-2-ol . smolecule.commolsyns.com This product is a valuable chiral building block in its own right, used as an intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical industry.

The transformation can be achieved under either acidic or basic conditions:

Basic Conditions (Saponification) : Treatment with a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent mixture like water/methanol (B129727) or water/ethanol would cleave the ester to give the alcohol and an acetate salt.

Acidic Conditions : Refluxing with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) would also catalyze the hydrolysis to produce the alcohol and acetic acid.

This deprotection step is crucial as it unmasks the hydroxyl group, allowing for subsequent reactions such as oxidation to a ketone (6-chlorohexan-2-one), etherification, or further esterification with different acyl groups.

Table 2: Hydrolysis of this compound

| Starting Material | Reagents | Product | Significance of Product |

|---|

Hydrolytic Cleavage and Esterification/Transesterification Studies

The ester functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to hydrolysis, esterification, and transesterification reactions.

Hydrolytic Cleavage: The hydrolysis of the acetoxy group in this compound yields (R)-6-chlorohexan-2-ol and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. The mechanism proceeds through a tetrahedral intermediate, and since the chiral center is not directly involved in the bond-breaking or bond-making steps of the ester hydrolysis, the reaction is expected to proceed with retention of configuration, yielding (R)-6-chlorohexan-2-ol.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. This is an irreversible process that produces the corresponding carboxylate salt (sodium acetate) and (R)-6-chlorohexan-2-ol. This method is typically faster and more efficient than acid-catalyzed hydrolysis.

Esterification/Transesterification: While this compound is already an ester, it can participate in transesterification reactions. When treated with a different alcohol in the presence of an acid or base catalyst, the acetoxy group can be exchanged for a different alkoxy group. For instance, reacting this compound with methanol and an acid catalyst would lead to an equilibrium mixture containing (R)-6-chlorohexan-2-ol, methyl acetate, and the starting material. Fischer esterification is a common method for producing esters, but it is an equilibrium-limited process. researchgate.net The reverse reaction, hydrolysis, can be initiated by the water produced as a byproduct. researchgate.net

| Reaction Type | Typical Reagents | Expected Major Products | Key Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., H2SO4, HCl) | (R)-6-chlorohexan-2-ol, Acetic Acid | Reversible; proceeds with retention of stereochemistry. |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H2O | (R)-6-chlorohexan-2-ol, Sodium Acetate | Irreversible (saponification); generally faster than acid catalysis. |

| Transesterification | R'OH, H+ or RO- catalyst | (R)-6-chlorohexan-2-ol, R'OAc | Equilibrium process; used to exchange the ester group. |

Selective Reduction and Oxidation of the Ester Group

The selective transformation of the ester group in the presence of the alkyl chloride is a key synthetic challenge.

Selective Reduction: The reduction of the ester group in this compound would produce (R)-6-chlorohexan-2-ol. However, many common reducing agents can also reduce the alkyl chloride.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent that readily reduces both esters and alkyl halides. harvard.eduacs.org Therefore, its use would likely result in a mixture of products, including (R)-6-chlorohexan-2-ol and hexan-1,5-diol.

Sodium Borohydride (NaBH₄): This is a milder reducing agent that typically does not reduce esters or alkyl halides under standard conditions, though it can reduce acyl chlorides. acs.org Therefore, it would be ineffective for reducing the ester group in this compound.

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is known for its ability to selectively reduce esters to either aldehydes or alcohols, depending on the reaction conditions. rsc.org It is possible to achieve the selective reduction of the ester to the corresponding alcohol, (R)-6-chlorohexan-2-ol, in the presence of the chloride by carefully controlling stoichiometry and temperature. rsc.org

Lithium Borohydride (LiBH₄): LiBH₄ is often used for the selective reduction of esters in the presence of other functional groups. harvard.edu Its reactivity is greater than NaBH₄, and it can reduce esters to alcohols while potentially leaving the primary alkyl chloride intact under optimized conditions. harvard.edu

| Reducing Agent | Expected Outcome for this compound | Selectivity |

|---|---|---|

| LiAlH₄ | Reduces both ester and alkyl chloride. | Low |

| NaBH₄ | No reaction with ester or alkyl chloride. | High (unreactive) |

| DIBAL-H | Can selectively reduce the ester to an alcohol. | Moderate to High (condition dependent) |

| LiBH₄ | Can selectively reduce the ester to an alcohol. | Moderate (condition dependent) |

Selective Oxidation: The oxidation of the ester group itself is not a common transformation without cleaving the molecule. More relevant is the oxidation of the alcohol product obtained after hydrolysis. The hydrolysis product, (R)-6-chlorohexan-2-ol, is a secondary alcohol that can be oxidized to the corresponding ketone, 6-chloro-2-hexanone, with an 89% yield reported for this type of transformation. Common oxidizing agents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin oxidations. Further oxidation of the ketone is not feasible under standard conditions. Biocatalytic oxidation of related n-alkanes has been shown to produce terminally oxidized products, but overoxidation can be an issue. wur.nl

Radical Chemistry and Associated Mechanisms of the Halogenated Acetoxy Compound

The presence of a C-Cl bond allows this compound to participate in free-radical reactions. Radical chain reactions typically proceed through three phases: initiation, propagation, and termination. libretexts.org

Initiation: This phase involves the formation of a radical. For an alkyl halide, this can be initiated by heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a radical mediator like a trialkyltin hydride (e.g., Bu₃SnH). The initiator creates a tin radical, which then abstracts the chlorine atom from the chloroalkane to generate a primary alkyl radical at the C1 position.

Propagation: The newly formed alkyl radical can then participate in various reactions. For example, in the presence of Bu₃SnH, it would abstract a hydrogen atom from another molecule of the tin hydride, yielding (R)-5-acetoxyhexane and a new tin radical, which continues the chain. If an unsaturated molecule is present, the alkyl radical could add across the double or triple bond.

Termination: The reaction chain concludes when two radical species combine. masterorganicchemistry.com

Because the initial radical is formed at the C1 position, which is remote from the chiral center at C5, these reactions are not expected to affect the stereochemistry at the C5 position. The stability of the intermediate radical is a key factor in determining reactivity. uomustansiriyah.edu.iq Free-radical chlorination of hexane is known to give poor yields of 1-chlorohexane (B165106) due to the higher reactivity of secondary hydrogens, whereas the reaction with cyclohexane (B81311) is more efficient because all hydrogens are equivalent. pearson.com

Stereochemical Control and Chiral Transfer in Reactions of R 5 Acetoxy 1 Chlorohexane

Elucidation of Absolute Configuration and Stereochemical Fidelity

The "(R)" designation in (R)-5-Acetoxy-1-chlorohexane indicates the absolute configuration at the chiral center, which is the carbon atom at position 5. This configuration is determined by the spatial arrangement of the acetoxy group, the chlorobutyl group, the methyl group, and the hydrogen atom attached to this carbon, according to the Cahn-Ingold-Prelog priority rules. The stereochemical fidelity of reactions involving this compound would depend on whether the reaction mechanism allows for the retention or inversion of this configuration, or leads to racemization. However, specific studies detailing the experimental verification of its absolute configuration or the degree of stereochemical fidelity in its reactions are not available in the surveyed literature.

Strategies for Enantioselective Induction in Reactions of this compound

This compound serves as a chiral building block. In principle, its inherent chirality can be used to induce stereoselectivity in subsequent reactions. For example, nucleophilic substitution at the primary chloride could proceed without affecting the chiral center at C-5. The chiral center could then influence the stereochemical outcome of reactions at other positions in the molecule, for instance, after conversion of the chloro group to a more reactive functionality. Common strategies for enantioselective induction, such as the use of chiral catalysts or auxiliaries, could be applied in reactions involving this substrate, but specific examples and data are not documented.

Diastereoselective Control in Derivatization Processes

When a new stereocenter is created in a molecule that already contains a chiral center, diastereomers can be formed. In the case of this compound, derivatization reactions could be designed to control the formation of a specific diastereomer. For instance, a reaction that introduces a new chiral center at a position relative to the existing (R)-configured center could be influenced by the steric and electronic properties of the acetoxy group. This could direct the incoming reagent to a specific face of the molecule, leading to a diastereoselective outcome. However, documented examples of such diastereoselective derivatizations of this compound are not available.

Retention and Inversion of Stereochemistry in Key Transformations

The stereochemical outcome of a reaction at a chiral center, whether it results in retention or inversion of configuration, is highly dependent on the reaction mechanism. For transformations directly involving the chiral center of this compound (e.g., substitution of the acetoxy group), an SN2 reaction would typically proceed with inversion of stereochemistry, resulting in the (S)-enantiomer. Conversely, a reaction proceeding through a double inversion mechanism or an SN1 reaction that is influenced by neighboring group participation could lead to retention of the (R)-configuration. Without specific experimental data for reactions involving this compound, any discussion on retention and inversion remains theoretical.

Advanced Applications of R 5 Acetoxy 1 Chlorohexane in Complex Organic Synthesis

Building Block in Complex Molecule Synthesis

The utility of a chiral building block like (R)-5-Acetoxy-1-chlorohexane in complex molecule synthesis would stem from its ability to introduce a specific stereochemistry and a six-carbon chain with reactive handles at both ends. The chloro group can be displaced through nucleophilic substitution, while the acetoxy group can be hydrolyzed to a secondary alcohol, which can then be further functionalized.

The synthesis of enantiopure pharmaceutical intermediates often relies on the incorporation of chiral fragments. In theory, this compound could serve as such a fragment. For instance, the hexane (B92381) backbone with a stereocenter at the 5-position could be a key structural motif in certain bioactive molecules. A hypothetical synthetic route could involve the reaction of the chloro-end with a nucleophile, followed by manipulation of the acetoxy-end to build the desired pharmaceutical intermediate.

Despite this theoretical potential, a diligent search of chemical databases and scientific literature did not yield any specific examples of this compound being used in the synthesis of a known pharmaceutical intermediate. Consequently, no data tables with detailed research findings on reaction yields, stereoselectivity, or specific drug targets can be presented.

The construction of chiral natural products and their analogues is a significant area of organic synthesis where chiral building blocks are essential. The stereodefined carbon chain of this compound could potentially be incorporated into the carbon skeleton of a natural product.

However, similar to the case with pharmaceutical intermediates, there is no published research detailing the use of this compound in the total synthesis of any natural product or its analogues. Therefore, it is not possible to provide specific examples or create data tables illustrating its application in this context.

Precursor for Chiral Ligands and Catalysts

Chiral ligands and catalysts are crucial for asymmetric synthesis, enabling the production of enantiomerically pure compounds. A bifunctional chiral molecule like this compound could theoretically be a precursor for the synthesis of new chiral ligands. For example, the chloro and acetoxy groups could be transformed into coordinating moieties, such as phosphines or amines, to create a bidentate ligand.

A search for the synthesis of chiral ligands or catalysts originating from this compound in the scientific literature has not returned any relevant results. As such, there are no specific examples or data to present regarding its role as a precursor in this area of chemical research.

Theoretical and Mechanistic Studies of R 5 Acetoxy 1 Chlorohexane Chemistry

Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricacies of reaction mechanisms at a molecular level. researchgate.net For a molecule like (R)-5-Acetoxy-1-chlorohexane, DFT calculations could provide invaluable insights into its reactivity, even in the absence of extensive experimental data.

The primary reactive site in this compound is the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack. Two principal nucleophilic substitution pathways can be envisaged: the direct S(_N)2 displacement of the chloride and a more complex pathway involving neighboring group participation (NGP) by the acetoxy group, also known as anchimeric assistance. utexas.eduscribd.comlibretexts.org

DFT calculations would allow for the construction of detailed potential energy surfaces for these reaction pathways. For the S(_N)2 pathway, the reaction coordinate would involve the approach of a nucleophile and the simultaneous departure of the chloride ion. The energetic profile would reveal the energy of the transition state relative to the reactants and products, thus providing the activation energy for this step.

For the anchimeric assistance pathway, the energetic profile would be more complex, involving at least two steps. The first step would be the intramolecular attack of the carbonyl oxygen of the acetoxy group on the carbon bearing the chlorine, leading to the formation of a cyclic acetoxonium ion intermediate and the expulsion of the chloride ion. The second step would involve the attack of an external nucleophile on this intermediate. DFT calculations could determine the energies of the transition states for both steps, as well as the stability of the cyclic intermediate.

A hypothetical energetic profile for a reaction with a nucleophile (Nu) is presented below, comparing the direct S(_N)2 pathway with the anchimeric assistance pathway.

| Reaction Pathway | Intermediate/Transition State | Relative Energy (kcal/mol) - Illustrative |

| S(_N)2 Pathway | Reactants: this compound + Nu | 0 |

| Transition State 1 (TS1) | +20 | |

| Products: 5-Acetoxy-1-Nu-hexane + Cl | -10 | |

| Anchimeric Assistance | Reactants: this compound | 0 |

| Transition State 2 (TS2) - Formation of acetoxonium ion | +15 | |

| Acetoxonium ion intermediate + Cl | +5 | |

| Transition State 3 (TS3) - Nucleophilic attack on intermediate | +18 | |

| Products: 5-Acetoxy-1-Nu-hexane + Cl | -10 |

Note: The energy values are illustrative and would need to be calculated using appropriate DFT methods.

This table illustrates that if the activation energy for the formation of the acetoxonium ion (TS2) is lower than that of the direct S(_N)2 pathway (TS1), the anchimeric assistance mechanism would be the dominant reaction pathway. The acetate (B1210297) substituent is known to be a powerful neighboring group, suggesting that this pathway is highly probable. utexas.edu

DFT calculations can precisely model the three-dimensional structures of transition states. For the S(_N)2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom, with the incoming nucleophile and the departing chloride ion positioned approximately 180° apart. libretexts.org The bond lengths and angles of the other substituents would also be altered compared to the ground state geometry.

In the case of anchimeric assistance, two distinct transition states would be characterized. The transition state for the formation of the acetoxonium ion would show the carbonyl oxygen of the acetoxy group approaching the carbon bearing the chlorine, with the C-Cl bond beginning to break. The geometry would reflect the formation of a five-membered ring. The second transition state would involve the approach of the external nucleophile to one of the carbons of the cyclic intermediate, leading to the opening of the ring.

The activation barriers, which are the energy differences between the reactants and the transition states, are crucial for predicting reaction rates. DFT calculations can provide quantitative estimates of these barriers. For instance, the activation barrier for the direct S(_N)2 pathway would be the energy of TS1 relative to the reactants. For the anchimeric assistance pathway, the rate-determining step would be the one with the highest activation barrier, which could be either the formation of the cyclic intermediate or its subsequent reaction with the nucleophile.

| Transformation | Key Geometric Features of the Transition State (Hypothetical) | Calculated Activation Barrier (Illustrative, kcal/mol) |

| Direct S(_N)2 | Pentacoordinate carbon, linear Nu---C---Cl arrangement. | 20 |

| Anchimeric Assistance (Step 1) | Formation of a five-membered ring, elongated C-Cl bond. | 15 |

| Anchimeric Assistance (Step 2) | Nucleophilic attack on the cyclic acetoxonium ion. | 13 |

Spectroscopic and Kinetic Investigations of Reaction Mechanisms

Experimental techniques such as spectroscopy and kinetics are essential for validating the predictions of computational models and for elucidating reaction mechanisms.

Kinetic studies would involve measuring the rate of reaction of this compound with various nucleophiles under different conditions. The rate law of the reaction can provide strong evidence for a particular mechanism. For a direct S(_N)2 reaction, the rate is expected to be second order, depending on the concentrations of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

If the anchimeric assistance pathway is operative and the formation of the acetoxonium ion is the rate-determining step, the reaction rate would be independent of the nucleophile's concentration, leading to a first-order rate law.

Rate = k[this compound]

However, if the subsequent attack of the nucleophile on the intermediate is rate-determining, the kinetics could be more complex.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, could be used to monitor the progress of the reaction and to identify any intermediates. For example, in situ NMR spectroscopy might allow for the direct observation of the acetoxonium ion intermediate, provided it has a sufficient lifetime. The stereochemical outcome of the reaction, which can be determined by techniques like polarimetry or chiral chromatography, is also a powerful mechanistic probe. A direct S(_N)2 reaction is expected to proceed with inversion of configuration at the chiral center, while a reaction involving anchimeric assistance would result in a net retention of configuration due to two successive inversions.

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The determination of the enantiomeric excess (e.e.) of (R)-5-Acetoxy-1-chlorohexane relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Methodology: The separation of (R)- and (S)-5-Acetoxy-1-chlorohexane would typically be achieved using a normal-phase HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often highly effective for the resolution of a wide range of chiral compounds, including esters and halogenated hydrocarbons.

Detailed Research Findings: While specific application notes for this compound are not readily available in published literature, the general approach for separating similar chiral secondary acetates involves screening a variety of polysaccharide-based columns. The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier, such as isopropanol (B130326) or ethanol. The ratio of the alkane to the alcohol is adjusted to optimize the resolution and retention times of the enantiomers. Detection is commonly performed using a UV detector, typically at a low wavelength (e.g., 210 nm) where the acetoxy group exhibits some absorbance. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) on silica gel |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times |

Chiral Gas Chromatography (GC) for Stereoisomer Separation

Chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC for the separation of volatile chiral compounds. Given the likely volatility of 5-Acetoxy-1-chlorohexane (B8716390), chiral GC is a well-suited technique for determining its enantiomeric purity.

Methodology: The separation is achieved using a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs for chiral GC. These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers more strongly than the other, leading to separation.

Detailed Research Findings: For the analysis of chiral secondary acetates and haloalkanes, derivatized cyclodextrins, such as those substituted with alkyl or acyl groups on a polysiloxane backbone, provide excellent enantioselectivity. A temperature-programmed oven is used to ensure good peak shape and resolution. The sample is injected into a heated port, vaporized, and carried through the column by an inert gas (e.g., helium or hydrogen). A flame ionization detector (FID) is typically used for detection due to its high sensitivity for organic compounds.

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Derivatized β- or γ-cyclodextrin (e.g., 2,6-di-O-pentyl-3-propionyl-γ-cyclodextrin) |

| Carrier Gas | Helium |

| Temperature Program | Initial oven temperature of 100°C, ramped to 200°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Outcome | Two well-resolved peaks corresponding to the (R) and (S) enantiomers |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Methodology: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

Detailed Research Findings: While a specific, published spectrum for this compound is not available, the expected chemical shifts can be predicted based on the functional groups present.

Predicted ¹H NMR Data (in CDCl₃):

δ ~4.9 ppm (m, 1H): The proton on the carbon bearing the acetoxy group (C5-H). It would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the methyl group.

δ ~3.5 ppm (t, 2H): The protons on the carbon bearing the chlorine atom (C1-H₂). The triplet is due to coupling with the adjacent methylene group.

δ ~2.0 ppm (s, 3H): The protons of the acetyl methyl group.

δ ~1.5-1.8 ppm (m, 4H): The protons of the methylene groups at C2 and C4.

δ ~1.2 ppm (d, 3H): The protons of the methyl group at C6. The doublet is due to coupling with the C5 proton.

Predicted ¹³C NMR Data (in CDCl₃):

δ ~170 ppm: The carbonyl carbon of the acetoxy group.

δ ~70 ppm: The carbon bearing the acetoxy group (C5).

δ ~45 ppm: The carbon bearing the chlorine atom (C1).

δ ~30-35 ppm: The internal methylene carbons (C2, C3, C4).

δ ~21 ppm: The acetyl methyl carbon.

δ ~20 ppm: The methyl carbon at C6.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Methodology: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

Detailed Research Findings: The mass spectrum of 5-acetoxy-1-chlorohexane would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the presence of chlorine, there would be an M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

Loss of the acetoxy group: A prominent fragment would likely result from the cleavage of the C-O bond of the ester, leading to a [M - 59]⁺ ion.

Loss of a chlorine atom: Cleavage of the C-Cl bond would produce a [M - 35]⁺ and [M - 37]⁺ fragment.

McLafferty rearrangement: The ester functionality could undergo a McLafferty rearrangement, leading to a characteristic fragment ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom is also a possible fragmentation pathway.

| Predicted Fragment | m/z (for ³⁵Cl) | Description |

| [C₈H₁₅ClO₂]⁺ | 178.5 | Molecular Ion (M⁺) |

| [C₈H₁₅O₂]⁺ | 143 | Loss of Cl |

| [C₆H₁₂Cl]⁺ | 119 | Loss of CH₃COO |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Optical Rotation and Circular Dichroism for Stereochemical Characterization

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of a chiral molecule.

Methodology:

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation [α] is a characteristic physical property of a chiral molecule. For this compound, a non-zero specific rotation would be expected, and its sign (positive or negative) and magnitude would be unique to this enantiomer under specific conditions of temperature, wavelength, and solvent.

Circular Dichroism: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths, providing a spectroscopic fingerprint of the chiral center's environment.

Detailed Research Findings: While the specific optical rotation value and CD spectrum for this compound are not documented in readily available literature, these techniques would be essential for its stereochemical confirmation. The enantiomeric excess of a sample can also be determined using optical rotation by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer.

| Technique | Information Provided |

| Optical Rotation | Confirmation of chirality, determination of optical purity. |

| Circular Dichroism | Stereochemical information, confirmation of absolute configuration by comparison with standards or theoretical calculations. |

Conclusion and Future Perspectives in R 5 Acetoxy 1 Chlorohexane Research

Current State of Research and Key Accomplishments

Research into (R)-5-Acetoxy-1-chlorohexane has primarily focused on its synthesis and its role as a versatile chiral intermediate. A key accomplishment in this area is the development of chemoenzymatic methods for its preparation, which offer high enantioselectivity. Lipase-catalyzed kinetic resolution of racemic 5-acetoxy-1-chlorohexane (B8716390) or its precursor alcohols is a frequently employed strategy. nih.gov Enzymes such as Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficacy in selectively acylating or deacylating one enantiomer, leaving the other in high enantiomeric excess. researchgate.net

The utility of this compound as a building block is another significant area of research. Its bifunctional nature, possessing both a chloro and an acetoxy group at different positions on a chiral scaffold, allows for sequential and regioselective modifications. This has been particularly noted in the synthesis of biologically active molecules, including insect pheromones. For instance, the structurally related compound (5R)-1-acetoxy-5-butyroxyhexane has been identified as a component of the sex pheromone of the tea pest Helopeltis cinchonae, suggesting potential applications for this compound in the synthesis of agrochemicals. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 154885-34-4 scbt.com |

| Molecular Formula | C₈H₁₅ClO₂ scbt.com |

| Molecular Weight | 178.66 g/mol scbt.com |

| Boiling Point | 220 °C (lit.) chemicalbook.com |

| Density | 1.02 g/mL at 25 °C (lit.) chemicalbook.com |

| Refractive Index (n20/D) | 1.4365 (lit.) chemicalbook.com |

Unexplored Reactivity and Synthetic Opportunities

Despite its utility, the full reactive potential of this compound remains largely untapped. The presence of a primary chloride and a secondary acetate (B1210297) offers a playground for selective chemical transformations.

One area of unexplored reactivity lies in the differential manipulation of the two functional groups. While the chloride is a good leaving group for nucleophilic substitution, the acetate can be hydrolyzed to a secondary alcohol, which can then be oxidized or further functionalized. The development of orthogonal protection and deprotection strategies would significantly enhance its synthetic value.

Furthermore, the chlorine atom could be exploited in radical reactions or in cross-coupling reactions catalyzed by transition metals. For example, its participation in copper-catalyzed allylic substitution reactions could lead to the formation of new carbon-carbon bonds with high stereospecificity, a significant advancement in constructing challenging molecular frameworks. beilstein-journals.org The development of organocatalytic methods for the asymmetric synthesis of such compounds is also a promising avenue. beilstein-journals.org

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| 1-Chloro | Nucleophilic Substitution | Ethers, amines, azides, cyanides, thiols |

| Grignard Formation | Organometallic reagents for C-C bond formation | |

| Cross-Coupling Reactions | Substituted hexyl acetates | |

| 5-Acetoxy | Hydrolysis | (R)-1-Chlorohexan-5-ol |

| Transesterification | Other ester derivatives | |

| Ammonolysis | (R)-5-Amino-1-chlorohexane derivatives |

Future Directions in Chiral Halogenated Alkyl Acetate Chemistry

The chemistry of chiral halogenated alkyl acetates, including this compound, is poised for significant advancements. A major future direction is the development of more efficient and sustainable synthetic methods. This includes the discovery of novel enzymes with enhanced activity and selectivity for kinetic resolutions, as well as the design of catalytic asymmetric methods that avoid the need for resolution altogether. nih.gov

Another promising area is the expansion of the "chiral pool" of these building blocks. Synthesizing analogs of this compound with different chain lengths, halogen atoms (e.g., bromine or iodine), and ester groups will provide a broader toolkit for medicinal and materials chemists. The stability and biological activity of molecules can be significantly altered by the nature of the halogen and the stereochemistry of the halogen-bearing carbon. chiralpedia.com

The integration of computational tools for predicting enzyme-substrate interactions and designing novel catalysts will also be crucial. These in-silico methods can accelerate the discovery of new biocatalysts and reaction conditions, reducing the experimental workload and leading to more sustainable processes.

Potential Impact on Sustainable Chemistry and Industrial Processes

The use of this compound and related compounds has the potential to make a significant impact on sustainable chemistry and industrial processes. Biocatalytic methods for their synthesis are inherently "green" as they are conducted under mild conditions (room temperature and neutral pH), use water as a solvent in many cases, and employ biodegradable catalysts (enzymes). mdpi.com

Furthermore, if compounds derived from this compound find applications as, for example, species-specific insect pheromones for pest control, this would offer an environmentally friendly alternative to broad-spectrum pesticides, contributing to more sustainable agricultural practices. researchgate.net The development of such targeted solutions is a key goal in modern agrochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.